(6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane
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Overview
Description
(6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C9H11FOS and a molecular weight of 186.25 g/mol This compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane typically involves the reaction of 6-fluoro-2-methoxy-3-methylphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the fluorine atom and the methylsulfane group may play a role in its binding affinity and selectivity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
(6-Fluoro-2-(methoxymethoxy)-3-methylphenyl)(methyl)sulfane: Similar structure with an additional methoxymethoxy group.
(2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane: Similar structure with different positioning of the fluorine and methoxy groups.
Uniqueness
(6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The combination of the fluorine atom, methoxy group, and methylsulfane group makes it a valuable compound for various research applications .
Properties
IUPAC Name |
1-fluoro-3-methoxy-4-methyl-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c1-6-4-5-7(10)9(12-3)8(6)11-2/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBCANDEFSZFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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